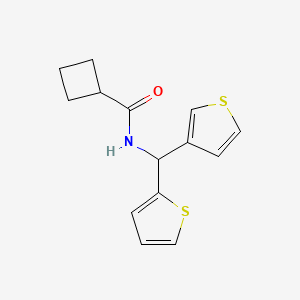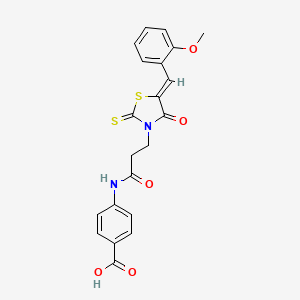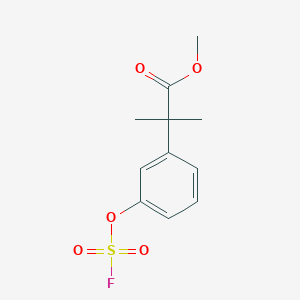
N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-(trifluoromethyl)benzamide, also known as TFB-TN, is a small molecule compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a potent inhibitor of a family of enzymes known as tankyrases, which are involved in a variety of cellular processes.
Scientific Research Applications
Synthesis and Antiproliferative Activity
Research has delved into the synthesis of derivatives that inhibit the proliferation of endothelial and tumor cells, showcasing the potential for developing therapeutic agents targeting cancer. For example, the study by Ilić et al. (2011) prepared a small library of derivatives that, while losing certain activities inherent to their precursors, exhibited the ability to inhibit cell proliferation, indicating a pathway for creating new antiproliferative compounds (Ilić et al., 2011).
Antimicrobial Evaluation
The development and evaluation of new thienopyrimidine derivatives for antimicrobial activity highlight the ongoing search for novel agents to combat microbial resistance. Bhuiyan et al. (2006) synthesized derivatives demonstrating pronounced antimicrobial effects, underscoring the importance of chemical synthesis in discovering new drugs to address global health challenges (Bhuiyan et al., 2006).
Molecular Design for Targeted Drug Delivery
The conjugation of benzamide derivatives with cytostatics for targeted melanoma therapy represents a significant step forward in the design of more effective and selective cancer treatments. Wolf et al. (2004) explored the synthesis of such conjugates, finding enhanced cytotoxicity against melanoma cells, supporting the concept of selective, targeted drug delivery systems (Wolf et al., 2004).
Electrophilic Amination Techniques
Advancements in electrophilic amination techniques, as reported by Hannachi et al. (2004), provide valuable methods for preparing complex molecules, including those with potential biological applications. Such methodologies contribute to the broader toolkit available for chemical synthesis and drug discovery (Hannachi et al., 2004).
Anti-Influenza Virus Activity
The synthesis of benzamide-based derivatives with significant activity against the H5N1 strain of the influenza A virus, as explored by Hebishy et al. (2020), demonstrates the potential for these compounds in antiviral therapy, highlighting the role of chemical synthesis in responding to viral pandemics (Hebishy et al., 2020).
properties
IUPAC Name |
N-[2-(6-oxopyridazin-1-yl)ethyl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N3O2/c15-14(16,17)11-5-2-1-4-10(11)13(22)18-8-9-20-12(21)6-3-7-19-20/h1-7H,8-9H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUCISQMSAFUOOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCN2C(=O)C=CC=N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2952816.png)
![N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(3-methoxyphenyl)ethanediamide](/img/structure/B2952817.png)
![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-2-methoxyacetamide](/img/structure/B2952818.png)

![2-{4-ethyl-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-N-methylacetamide](/img/structure/B2952821.png)

![4-Methyl-6-(2-methylphenyl)-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2952825.png)

![N-[4-(Benzimidazol-1-yl)phenyl]prop-2-enamide](/img/structure/B2952829.png)



![N-(3-ethylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2952836.png)
